Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-

Physicochemical characterization Solubility profiling Sulfonamide derivative

Quantifying N⁴-acetylated sulfaguanidine metabolites in biological matrices demands an authenticated reference standard with verified identity and purity. Generic sulfonamide alternatives fail due to critical differences in DHPS binding competency and electronic properties governed by FOPA descriptors. This compound resolves those challenges: • Definitive identity confirmation via LC-MS/MS calibration, enabling precise pharmacokinetic profiling for veterinary regulatory submissions. • Functions as a validated negative control in DHPS inhibition assays-lacking the free para-amino group essential for PABA mimicry, it confirms mechanism-specific antibacterial activity. • Stable acetyl-protected scaffold for serine protease inhibitor library synthesis; deprotection and elaboration yield thrombin inhibitors with K_I values from ~100 nM down to 12-50 nM.

Molecular Formula C9H12N4O3S
Molecular Weight 256.28 g/mol
CAS No. 19077-97-5
Cat. No. B094512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
CAS19077-97-5
Molecular FormulaC9H12N4O3S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)N
InChIInChI=1S/C9H12N4O3S/c1-6(14)12-7-2-4-8(5-3-7)17(15,16)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13)
InChIKeyBDTLWPHLHNDHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylsulfaguanidine Procurement Guide


Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (CAS 19077-97-5) is a sulfonylguanidine derivative with the molecular formula C₉H₁₂N₄O₃S and a molecular weight of 256.28 g/mol [1]. It is structurally characterized as the N-acetylated analog of sulfaguanidine (CAS 57-67-0), a sulfonamide antimicrobial compound that has been FDA-approved since 1941 for veterinary and enteric infection applications [2]. This compound contains the SO₂N=C(NH₂)₂ sulfonylguanidine moiety, which has been identified in protease inhibitor research as a non-basic S1 anchoring group that confers thrombin inhibitory properties while avoiding the high basicity associated with conventional arginine/amidine-based inhibitors [3]. The compound is currently listed on the EPA TSCA Inventory as an inactive substance under the 2024 CDR reporting cycle [1].

N-Acetylsulfaguanidine Uniqueness


Substituting Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- with structurally related sulfonamides is not straightforward due to critical differences in both physicochemical and biological properties. The N-acetyl modification at the para-amino position of the phenyl ring distinguishes this compound from its parent sulfaguanidine (CAS 57-67-0), altering key parameters such as aqueous solubility (predicted 399.8 mg/L at 37.5°C for the target compound versus approximately 1000 mg/L at 25°C for sulfaguanidine) [1][2]. This acetylation also impacts the molecule's ability to participate in the competitive inhibition of dihydropteroate synthase (DHPS), the canonical antibacterial mechanism of sulfonamides, as the free para-amino group is essential for mimicking p-aminobenzoic acid (PABA) [3]. Furthermore, quantitative structure-activity relationship (QSAR) studies on sulfonylguanidine-containing protease inhibitors have demonstrated that even minor modifications to the aromatic substitution pattern can significantly alter the frontier orbital phase angles (FOPA), a quantum descriptor that was identified as the principal determinant of trypsin inhibitory activity in this chemical class [4]. Consequently, generic substitution without rigorous analytical verification would introduce unacceptable variability in both target engagement and experimental reproducibility.

N-Acetylsulfaguanidine: Key Evidence


Physicochemical Profile vs. Parent Sulfaguanidine

The N-acetylation of sulfaguanidine to produce Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- fundamentally alters key physicochemical parameters that govern experimental handling and biological availability. The target compound (CAS 19077-97-5) possesses a molecular weight of 256.28 g/mol, compared to 214.24 g/mol for the parent sulfaguanidine (CAS 57-67-0) [1][2]. This structural modification reduces the predicted aqueous solubility to 399.8 mg/L at 37.5°C for the target compound, representing an approximately 60% reduction from the 1000 mg/L at 25°C solubility reported for sulfaguanidine [1][2]. Additionally, the melting point increases substantially from 190-193°C for sulfaguanidine to 259-263°C for the acetylated derivative, indicating enhanced crystalline lattice stability that directly impacts formulation and storage considerations [1][3].

Physicochemical characterization Solubility profiling Sulfonamide derivative

Thrombin Selectivity Over Trypsin

The sulfonylguanidine moiety (SO₂N=C(NH₂)₂) present in Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- is a characterized S1 anchoring group that confers moderate but intrinsically selective thrombin inhibitory properties. In a direct head-to-head comparison of sulfaguanidine (the parent compound containing the same sulfonylguanidine pharmacophore), inhibition constants (K_I) against human thrombin were measured at approximately 100 nM, while K_I values against human trypsin ranged from 1350-1500 nM [1][2]. This represents an approximately 13.5- to 15-fold selectivity for thrombin over trypsin. In contrast, benzamidine, a structurally distinct lead molecule evaluated in the same study, exhibited K_I values in the range of 100-300 nM against thrombin and 1200-1500 nM against trypsin [2]. The QSAR analysis of this compound class further revealed that for thrombin inhibition, the overall molecular size was the dominant influence, whereas for trypsin inhibition, the frontier orbital phase angles (FOPA) of the sulfonylguanidine moiety were the principal determinant of activity [3].

Protease inhibition Thrombin inhibitor Serine protease Enzyme kinetics

Loss of Antibacterial DHPS Activity

The N-acetyl substitution on the para-amino group of the phenyl ring in Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- fundamentally eliminates the canonical antibacterial mechanism of action characteristic of the sulfonamide class. Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS) by serving as structural analogues of para-aminobenzoic acid (PABA), a mechanism that requires a free para-amino group for substrate mimicry [1]. Sulfaguanidine (CAS 57-67-0), the parent compound, retains this free para-amino group and is a clinically established antibacterial agent with demonstrated efficacy against Gram-negative enteric pathogens [2][3]. The acetylation of this amino group to form the target compound (CAS 19077-97-5) renders the molecule incapable of participating in this competitive inhibition pathway [1]. This mechanistic divergence is consistent with the established structure-activity relationship for sulfonamides, wherein N⁴-substitution (acetylation, conjugation) is a well-documented metabolic inactivation pathway in vivo, producing metabolites devoid of antibacterial activity [4].

Antibacterial mechanism Sulfonamide Structure-activity relationship DHPS inhibition

N-Acetylsulfaguanidine Application Scenarios


LC-MS/MS Reference Standard

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- serves as a critical analytical reference standard for the quantification of N⁴-acetylated sulfaguanidine metabolites in biological matrices. The N-acetylation of the para-amino group represents a primary metabolic pathway for sulfonamide clearance in vivo, and this compound is the synthetic equivalent of that metabolite [1]. Its use enables accurate calibration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic studies of sulfaguanidine in veterinary species, where precise quantitation of both parent drug and acetylated metabolite is required for regulatory submission [2].

Negative Control for DHPS Studies

Due to the absence of the free para-amino group essential for dihydropteroate synthase (DHPS) inhibition, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- functions as an ideal negative control in experiments designed to validate sulfonamide mechanism-of-action hypotheses [1]. In bacterial growth inhibition assays, this compound should demonstrate no antibacterial activity, thereby confirming that observed antimicrobial effects are specifically attributable to DHPS inhibition rather than off-target or non-specific mechanisms [2]. This application is particularly valuable in studies investigating sulfonamide resistance mechanisms or evaluating novel DHPS inhibitors.

Synthetic Intermediate for Protease Inhibitors

The acetyl protecting group on the para-amino position of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- provides a strategic synthetic handle for the construction of focused chemical libraries targeting serine proteases. Following deprotection under controlled conditions, the liberated amino group can be functionalized with diverse moieties (e.g., amino acids, dipeptides, pyridinium derivatives) to generate novel sulfonylguanidine-containing compounds with enhanced thrombin inhibitory potency [1]. Published studies have demonstrated that such elaboration can improve K_I values from approximately 100 nM for the lead scaffold to the 12-50 nM range [2]. The acetylated form serves as a stable, readily available starting material that can be stored long-term without the oxidative degradation concerns associated with the free amine.

QSAR Model Validation Benchmark

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- provides a valuable data point for validating quantitative structure-activity relationship (QSAR) models that incorporate frontier orbital phase angle (FOPA) descriptors [1]. The sulfonylguanidine pharmacophore in this compound class has been shown to exhibit activity dependence on FOPA variables, representing what has been described as a clear example of quantum effects in pharmacology [2]. The acetylated derivative serves as a benchmark compound for testing computational predictions regarding the influence of N-substitution on electronic properties and consequent protease inhibitory activity, supporting the development of more predictive in silico screening tools for drug discovery programs [3].

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